1-(morpholin-4-yl)-4-phenylbutan-1-one
Overview
Description
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a phenyl group, which is a six-membered carbon ring with alternating single and double bonds, and a butanone group, which is a four-carbon chain with a carbonyl (C=O) group at one end .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The carbonyl group in the butanone could undergo nucleophilic addition reactions, while the morpholine ring could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(morpholin-4-yl)-4-phenylbutan-1-one” would depend on its exact structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its overall shape .Mechanism of Action
Target of Action
Morpholine-modified agents have been studied for their antibacterial properties, specifically againstStaphylococcus aureus .
Mode of Action
For instance, Ru(II)-3, a morpholine-modified ruthenium-based agent, has shown to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .
Biochemical Pathways
The destruction of bacterial membranes and induction of ros production suggest that the compound may interfere with bacterial cell wall synthesis and oxidative stress pathways .
Result of Action
It efficiently removed biofilms produced by bacteria, inhibited the secretion of bacterial exotoxins, and enhanced the activity of many existing antibiotics .
Advantages and Limitations for Lab Experiments
Morpholinophenylbutanone has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, which can limit its use in certain experiments. Another limitation is that it can be toxic if not handled properly.
Future Directions
Morpholinophenylbutanone has a variety of potential applications in scientific research and laboratory experiments. Future research could focus on the use of morpholinophenylbutanone in the synthesis of new compounds and drugs. Another potential area of research could focus on the use of morpholinophenylbutanone in the synthesis of polymers and other materials. Additionally, further research could focus on the biochemical and physiological effects of morpholinophenylbutanone and its potential therapeutic applications.
Synthesis Methods
Morpholinophenylbutanone can be synthesized via several methods. One method is the condensation of 4-phenylbutanal with morpholine in the presence of a base catalyst. Another method involves the reaction of 4-phenylbutanal with morpholine in the presence of an acid catalyst such as sulfuric acid. The final product can also be obtained through the reaction of 4-phenylbutanal with morpholine in the presence of a base catalyst such as sodium hydroxide.
Scientific Research Applications
Morpholinophenylbutanone is used in a variety of scientific research applications. It is used in the synthesis of various compounds such as amides, esters, and amines. It is also used in the synthesis of polymers and in the synthesis of pharmaceuticals. Morpholinophenylbutanone has been used in the synthesis of the antifungal drug fluconazole and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of the anti-cancer drug paclitaxel.
properties
IUPAC Name |
1-morpholin-4-yl-4-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(15-9-11-17-12-10-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRKWJSYZSPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302317 | |
Record name | 1-(morpholin-4-yl)-4-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61123-44-2 | |
Record name | NSC150184 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(morpholin-4-yl)-4-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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